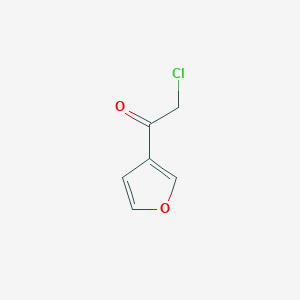

2-Chloro-1-furan-3-ylethanone

Vue d'ensemble

Description

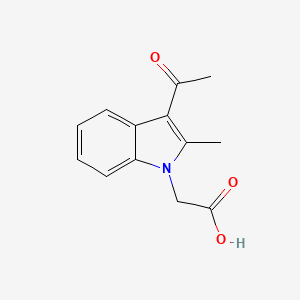

2-Chloro-1-furan-3-ylethanone is a chemical compound with the CAS Number: 57241-17-5 . It has a molecular weight of 144.56 . It is in the form of a powder .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as X-ray diffraction, Nuclear Magnetic Resonance (NMR), and Fourier Transform Infrared Spectroscopy (FT-IR) . These techniques can provide detailed information about the molecular structure of the compound.Chemical Reactions Analysis

Furan compounds, including this compound, are important building blocks in organic chemistry . They can undergo various types of reactions, including cycloaddition and cycloisomerization .It is stored at a temperature of 4 degrees Celsius . More detailed physical and chemical properties can be determined using various analytical techniques .

Applications De Recherche Scientifique

2-Chloro-1-furan-3-ylethanone is used in a variety of scientific research applications, including synthesis and drug development. It is used as a building block to synthesize other organic compounds, such as 2-chloro-1-furan-3-yl acetate and 2-chloro-1-furan-3-yl chloride. It is also used as a starting material for the synthesis of various agrochemicals and pharmaceuticals, such as antibiotics, anti-inflammatory drugs, and antifungal agents.

Mécanisme D'action

2-Chloro-1-furan-3-ylethanone is believed to act as a proton acceptor in some biochemical reactions. It can also act as a nucleophile, allowing it to react with other molecules, such as amines and alcohols. In addition, this compound can act as an electron donor, allowing it to reduce other molecules.

Biochemical and Physiological Effects

This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant activity, which may help protect against oxidative damage. Additionally, this compound has been shown to have anti-inflammatory and antifungal properties, as well as to inhibit the growth of certain bacteria.

Avantages Et Limitations Des Expériences En Laboratoire

2-Chloro-1-furan-3-ylethanone has several advantages when used in lab experiments. It is relatively inexpensive, easy to obtain, and has a wide range of applications. Additionally, it is stable and has a low toxicity profile. However, this compound is not water soluble, so it must be dissolved in a suitable solvent before use.

Orientations Futures

There are a number of potential future directions for research involving 2-Chloro-1-furan-3-ylethanone. These include further studies on its biochemical and physiological effects, as well as its potential applications in drug development. Additionally, research could be conducted to explore the potential for this compound to be used as a starting material for the synthesis of other organic compounds. Finally, further research could be conducted to investigate the potential for this compound to be used in the production of specialty chemicals.

Propriétés

IUPAC Name |

2-chloro-1-(furan-3-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO2/c7-3-6(8)5-1-2-9-4-5/h1-2,4H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJFXXLDGEROFDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B2677113.png)

![1-(2-fluorophenyl)-5-pyridin-2-yl-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2677116.png)

![1,2-dimethyl-N-{2-[(4-oxoazetidin-2-yl)oxy]phenyl}-1H-imidazole-4-sulfonamide](/img/structure/B2677120.png)

![2-Bromo-6-methylimidazo[2,1-b]thiazole](/img/structure/B2677131.png)